molecular formula C10H20N2O2 B581835 3-Boc-aminoethylazetidine CAS No. 162696-31-3

3-Boc-aminoethylazetidine

Cat. No.: B581835
CAS No.: 162696-31-3
M. Wt: 200.282
InChI Key: CSPJUZSNJFANNU-UHFFFAOYSA-N
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Description

3-Boc-aminoethylazetidine: is a chemical compound with the molecular formula C10H21N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound consists of a tert-butyl group, an azetidine ring, and a carbamate group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(azetidin-3-yl)ethyl)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of tert-butyl (2-(azetidin-3-yl)ethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl (2-(azetidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

  • Tert-butyl (2-(azetidin-3-yl)propan-2-yl)carbamate
  • 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid
  • 3-Boc-aminoethylazetidine hydrochloride

Uniqueness: this compound is unique due to its specific combination of a tert-butyl group, an azetidine ring, and a carbamate group. This structure provides distinct reactivity and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPJUZSNJFANNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162696-31-3
Record name 3-(N-Boc)-(2-aminoethyl)azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from 3-(N-tert-butyloxycarbonylaminoethyl)-1-benzhydryl azetidine according the procedure for 3-(N-tert-butyloxycarbonylaminomethyl) azetidine, in a yield of 1.2 g (70%).
Name
3-(N-tert-butyloxycarbonylaminoethyl)-1-benzhydryl azetidine
Quantity
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